2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a thienopyrimidine moiety, and an azetidinyl acetamide linkage, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, which is synthesized through a cyclization reaction involving thiophene and pyrimidine precursors. The azetidinyl acetamide linkage is then introduced through a nucleophilic substitution reaction, where an azetidinyl amine reacts with an acyl chloride derivative of the ethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide
- 2-(4-chlorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide
- 2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide
Uniqueness
The uniqueness of 2-(4-ethoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide lies in its ethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-15-5-3-13(4-6-15)9-17(24)22-14-10-23(11-14)19-18-16(7-8-26-18)20-12-21-19/h3-8,12,14H,2,9-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASCZCJZCHZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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